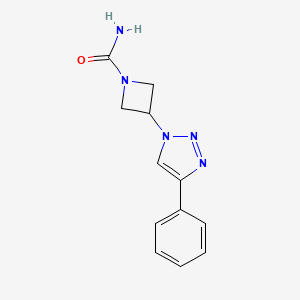

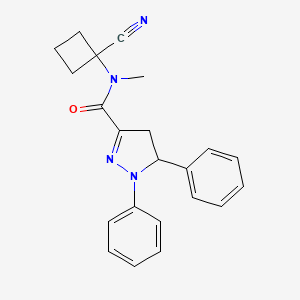

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. PTAC is a member of the azetidine family, which is a class of four-membered heterocyclic compounds.

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

The compound’s structure, which includes both azole and azine fragments, positions it as a promising fluorescent chemosensor. Researchers have explored its ability to detect electron-deficient species. Notably, it exhibits a “turn-off” fluorescence response toward common nitro-explosive components such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), and even the elusive pentaerythritol tetranitrate (PETN). Additionally, it can detect Hg²⁺ ions .

Anticancer Agents

Several derivatives of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide have been synthesized and evaluated for their cytotoxic activity. These compounds show varying levels of effectiveness against cancer cell lines. For instance, one derivative induced apoptosis in BT-474 breast cancer cells, while others exhibited cytotoxicity against MCF-7 and HCT-116 cells .

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that similar compounds, such as 1,2,4-triazole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

The molecular and cellular effects of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Propiedades

IUPAC Name |

3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c13-12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKGXGNWROVWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)